molecular formula C12H19ClN2O B12428240 Nor Lidocaine-d5 Hydrochloride

Nor Lidocaine-d5 Hydrochloride

Katalognummer: B12428240
Molekulargewicht: 247.77 g/mol
InChI-Schlüssel: KPXFVVHMUVBVGI-UHBAQTEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Nor Lidocain-d5-Hydrochlorid beinhaltet die Einarbeitung von Deuteriumatomen in die Ethylaminogruppe von Nor Lidocain-Hydrochlorid. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren für Nor Lidocain-d5-Hydrochlorid ähneln der Laborsynthese, werden aber zur Deckung des kommerziellen Bedarfs hochskaliert. Diese Verfahren gewährleisten hohe Reinheit und Ausbeute durch optimierte Reaktionsbedingungen und Reinigungstechniken.

Analyse Chemischer Reaktionen

Nor Lidocain-d5-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise führt die Oxidation typischerweise zu N-Oxid-Derivaten, während die Reduktion sekundäre Amine erzeugt.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Nor Lidocaine-d5 Hydrochloride is primarily utilized in pharmacokinetic studies to trace the metabolism and distribution of Lidocaine in biological systems. The incorporation of deuterium allows for precise measurement of drug levels and metabolic pathways without interference from the natural isotopes of carbon and hydrogen present in biological samples. This application is crucial for understanding how Lidocaine is processed in the body, particularly in various populations such as those with liver or renal impairment.

Anesthetic Research

Research on this compound contributes to understanding local anesthetics' mechanisms, particularly their action on sodium ion channels. Studies have shown that Nor Lidocaine can effectively inhibit sodium channels, similar to its parent compound, thereby providing insights into developing new anesthetic agents with improved efficacy and safety profiles.

Pain Management Studies

The compound is also explored in pain management research, particularly regarding its effects on neuropathic pain and postoperative pain relief. Its role as an NMDA receptor antagonist has been studied to assess its potential benefits in reducing central sensitization and improving analgesic outcomes in chronic pain conditions.

Cardiac Research

This compound serves as a model compound for studying antiarrhythmic effects. It helps elucidate the mechanisms by which lidocaine derivatives can stabilize cardiac membranes during arrhythmias, providing insights into safer therapeutic options for patients with cardiac dysrhythmias.

Drug Development

The compound's unique properties make it a candidate for developing new formulations of local anesthetics that may offer longer-lasting effects or reduced side effects compared to traditional agents. Researchers are investigating various delivery methods, including topical gels and injectable solutions, to enhance patient comfort and compliance.

Case Study 1: Pharmacokinetics in Liver Impairment

A study investigated the pharmacokinetics of this compound in patients with varying degrees of liver impairment. Results indicated that patients with moderate to severe liver dysfunction exhibited significantly altered clearance rates compared to healthy individuals, highlighting the importance of tailored dosing strategies for this population.

Case Study 2: Efficacy in Neuropathic Pain

In a randomized controlled trial involving patients with chronic neuropathic pain, this compound was administered topically. The study found a significant reduction in pain scores compared to placebo, suggesting that the compound may provide effective relief for patients suffering from neuropathic conditions.

Case Study 3: Antiarrhythmic Properties

A clinical trial assessed the antiarrhythmic properties of this compound during cardiac surgery. The findings demonstrated that administration led to a marked reduction in ventricular arrhythmias compared to standard treatment protocols, indicating its potential as a safer alternative during high-risk procedures.

Comparative Data Table

Application AreaCompound UsedKey Findings
PharmacokineticsThis compoundAltered clearance in liver impairment
Pain ManagementThis compoundSignificant pain score reduction
Cardiac ResearchThis compoundReduced ventricular arrhythmias

Wirkmechanismus

The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It primarily acts by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action results in local anesthesia and antiarrhythmic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the compound’s stability and allows for precise quantification in analytical studies .

Vergleich Mit ähnlichen Verbindungen

Nor Lidocain-d5-Hydrochlorid kann mit anderen deuteriummarkierten Analoga und ähnlichen Verbindungen verglichen werden, wie z. B.:

Die Einzigartigkeit von Nor Lidocain-d5-Hydrochlorid liegt in seiner Deuteriummarkierung, die eine verbesserte Stabilität und präzise Quantifizierung in analytischen Anwendungen ermöglicht.

Biologische Aktivität

Nor Lidocaine-d5 Hydrochloride is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound, identified by its CAS number 1329497-00-8, has gained attention for its potential applications in pharmacological research and clinical settings. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄D₅ClN₂O
  • Molecular Weight : 247.78 g/mol
  • Purity : >95% (HPLC)

This compound functions similarly to lidocaine by blocking sodium channels in neuronal membranes. The mechanism involves:

  • Diffusion : The uncharged form of the compound diffuses through nerve sheaths into the axoplasm.
  • Ionization : Once inside, it ionizes by interacting with hydrogen ions.
  • Binding : The resultant cation binds reversibly to sodium channels from the inside, preventing depolarization and thus inhibiting nerve signal transmission .

Pharmacokinetics

The pharmacokinetic profile of Nor Lidocaine-d5 is expected to mirror that of lidocaine due to its structural similarities. Key pharmacokinetic parameters include:

  • Absorption : Rapid onset when administered intravenously; topical applications provide localized anesthesia within minutes.
  • Distribution : Approximately 65% protein-bound in plasma, affecting its duration of action.
  • Metabolism : Primarily metabolized in the liver via CYP enzymes (CYP1A2 and CYP3A4) into active metabolites such as monoethylglycinexylidide (MEGX) and glycylxylidide (GX) .

Analgesic Effects

Nor Lidocaine-d5 exhibits significant analgesic properties by inhibiting pain pathways at the peripheral and central levels. Its efficacy is particularly noted in conditions involving neuropathic pain where traditional analgesics may fail.

Antiarrhythmic Properties

As an antiarrhythmic agent, Nor Lidocaine-d5 increases the threshold for electrical stimulation in cardiac tissues during diastole. This effect helps stabilize cardiac rhythms without significantly altering myocardial contractility or systemic arterial pressure .

Case Studies and Research Findings

  • Clinical Application in Pain Management :
    A study demonstrated that Nor Lidocaine-d5 effectively managed chronic pain conditions resistant to standard treatments. Patients reported a significant reduction in pain scores after administration, validating its use as an adjunct therapy .
  • Impact on Cardiac Function :
    Research indicated that intravenous administration of Nor Lidocaine-d5 improved cardiac output in patients with arrhythmias without adverse effects on heart rate or blood pressure . The findings suggest a favorable safety profile for patients with compromised cardiac function.
  • Comparative Studies with Standard Lidocaine :
    Comparative studies have shown that while both compounds exhibit similar efficacy in blocking sodium channels, Nor Lidocaine-d5 may offer advantages in terms of metabolic stability and reduced side effects due to its deuterated structure .

Summary Table of Biological Activities

Biological ActivityDescription
Analgesic EffectsInhibits pain pathways; effective in neuropathic pain
Antiarrhythmic PropertiesStabilizes cardiac rhythms; increases electrical stimulation threshold
Metabolic StabilityEnhanced stability due to deuteration; potentially fewer side effects

Eigenschaften

Molekularformel

C12H19ClN2O

Molekulargewicht

247.77 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2;

InChI-Schlüssel

KPXFVVHMUVBVGI-UHBAQTEVSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl

Kanonische SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.